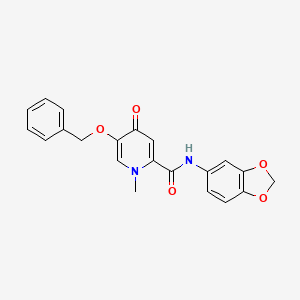![molecular formula C18H22N2O2 B2519099 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide CAS No. 906162-67-2](/img/structure/B2519099.png)
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.386. The purity is usually 95%.
BenchChem offers high-quality N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Drug Research and Development
The compound’s structure is similar to that of 4-hydroxy-2-quinolones . These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
Inhibitor for EZH2
The compound’s structure is also similar to that of hexahydroisoquinolin derivatives . These derivatives have been discovered as inhibitors for EZH2, a histone lysine methyltransferase that has been implicated as a key component in cancer aggressiveness, metastasis, and poor prognosis .
Potential PARP Inhibitors
The compound could potentially be used as a Poly-ADP-ribose-polymerase (PARP) inhibitor . PARP inhibitors have achieved regulatory approval in oncology for homologous recombination repair deficient tumors including BRCA mutation .
Chemical Intermediates
The compound could be used as a chemical intermediate in the synthesis of other complex molecules. Its unique structure could potentially be leveraged in the synthesis of various pharmaceuticals and fine chemicals .
Potential Antimalarial Agent
The compound’s structure is similar to that of quinoline-2,4-diones , which have been used in the synthesis of antimalarial agents . Therefore, it could potentially be used in the development of new antimalarial drugs.
Potential Treatment for Prion Diseases
Quinine and its derivatives have been used with limited success to treat people who had been infected by prions . Given the structural similarity of the compound to quinine, it could potentially be explored for its efficacy in treating prion diseases.
特性
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-16-8-7-14-11-15(19-18(22)12-4-1-2-5-12)10-13-6-3-9-20(16)17(13)14/h10-12H,1-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMDDYVTLSGGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2519017.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2519020.png)



![3,7,7-trimethyl-4-(2-nitrophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one](/img/structure/B2519026.png)
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2519027.png)

![N,4-diisopropyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2519030.png)
![Tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate](/img/structure/B2519031.png)
![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2519032.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519036.png)

